

Spectroscopic Analysis of 1-Phenyl-1-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: C₁₁H₁₂, Molecular Weight: 144.21 g/mol) is an internal alkyne characterized by the presence of a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **1-phenyl-1-pentyne**, both ¹H (proton) and ¹³C NMR provide key insights into its molecular framework. The spectra are typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-phenyl-1-pentyne** exhibits characteristic signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.40 - 7.45	Multiplet	2H	ortho-Protons of Phenyl Ring
~7.25 - 7.35	Multiplet	3H	meta & para-Protons of Phenyl Ring
~2.40	Triplet	2H	-C≡C-CH₂- (Propargylic Protons)
~1.65	Sextet	2H	-CH2-CH2-CH3
~1.05	Triplet	3H	-CH2-CH3

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[5]

Chemical Shift (δ) ppm	Assignment	
~131.6	para-Carbon of Phenyl Ring	
~128.3	ortho/meta-Carbons of Phenyl Ring	
~127.8	ortho/meta-Carbons of Phenyl Ring	
~123.5	ipso-Carbon of Phenyl Ring	
~91.5	C-C≡C-Ph	
~80.5	C-C≡C-Ph	
~22.5	-C≡C-CH₂-	
~21.3	-CH ₂ -CH ₂ -CH ₃	
~13.6	-CH2-CH3	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-phenyl-1-pentyne** is characterized by the absorption bands corresponding to the carbon-carbon triple bond and the aromatic ring.

Wavenumber (cm⁻¹)	Intensity	Assignment of Vibration
~3050 - 3100	Medium	Aromatic C-H Stretch
~2850 - 2980	Medium	Aliphatic C-H Stretch
~2230	Weak-Medium	C≡C Stretch (Internal Alkyne) [6][7]
~1600, 1490, 1450	Medium-Strong	Aromatic C=C Ring Stretch
~750, 690	Strong	C-H Bending (Monosubstituted Benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-phenyl-1-pentyne**, the molecular ion peak and characteristic fragment ions are observed.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
144	High	Molecular Ion [M]+[1][8]
129	Moderate	[M - CH ₃] ⁺
115	High	[M - C ₂ H ₅] ⁺ [8]
91	Moderate	Tropylium Ion [C7H7]+

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

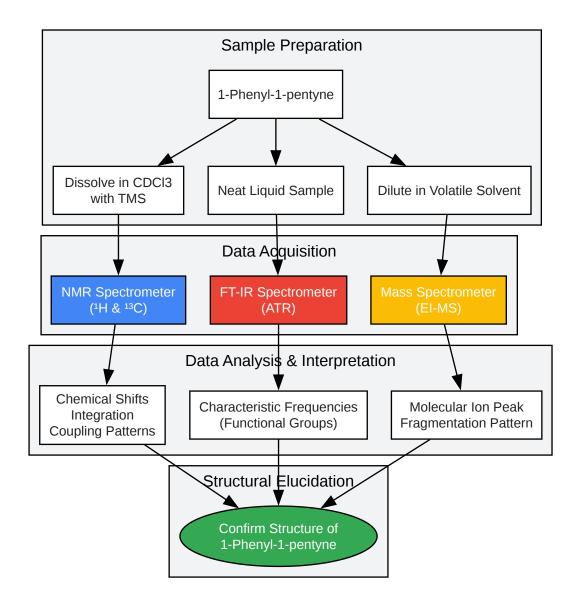
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-25 mg of **1-phenyl-1-pentyne** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.[9]
- Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[9]
- Instrument Setup: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.
 Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
 Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small drop of neat 1-phenyl-1-pentyne directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
 Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

 Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
 Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.


Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a dilute solution of 1-phenyl-1-pentyne (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[11]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **1-phenyl-1-pentyne**.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of **1-Phenyl-1-pentyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Phenyl-1-pentyne [webbook.nist.gov]
- 2. 1-Phenyl-1-pentyne [webbook.nist.gov]
- 3. 1-Phenyl-1-pentyne [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Pentynylbenzene | C11H12 | CID 77923 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-1-pentyne: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1581927#spectroscopic-data-of-1-phenyl-1-pentyne-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com